1-(4-fluorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
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Description
1-(4-fluorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H27FN2OS and its molecular weight is 362.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Research on arylcycloalkylamines, such as phenyl piperidines and piperazines, has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. These findings suggest potential applications in developing antipsychotic agents. The study by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups, including 4'-fluorobutyrophenones, to the potency and selectivity of synthesized agents at D2-like receptors. This research indicates that compounds similar to "1-(4-fluorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide" could be relevant in the design of new drugs targeting these receptors (Sikazwe et al., 2009).
Nucleophilic Aromatic Substitution of the Nitro-group
The study by Pietra and Vitali (1972) on the reaction of piperidine with nitrobenzenes highlights a key synthetic pathway that may be relevant for the synthesis or functional modification of compounds like "this compound." Understanding such reactions can provide insights into the synthesis of complex molecules with potential therapeutic applications (Pietra & Vitali, 1972).
Applications of tert-Butanesulfinamide in Synthesis of N-Heterocycles
The review by Philip et al. (2020) discusses the use of tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, and azetidines. Given the structural features of "this compound," such methodologies could be instrumental in its synthesis or the development of analogs with enhanced biological activities (Philip et al., 2020).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2OS/c21-17-3-1-16(2-4-17)20(8-9-20)19(24)22-13-15-5-10-23(11-6-15)18-7-12-25-14-18/h1-4,15,18H,5-14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEBGMOHDCNWTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCSC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.